molecular formula C44H60FN3O10 B1243303 Canosimibe CAS No. 768394-99-6

Canosimibe

货号: B1243303
CAS 编号: 768394-99-6
分子量: 810.0 g/mol
InChI 键: JGNXLPQJHVVQHB-GXPLPOFXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 卡诺西米贝的合成涉及多个步骤,从市售的起始原料开始。 关键步骤包括二苯基氮杂环丁酮核的形成,然后进行各种官能团修饰以实现最终结构 . 反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保高收率和纯度。

工业生产方法: 卡诺西米贝的工业生产遵循类似的合成路线,但规模更大。 该工艺针对成本效益和效率进行了优化,通常涉及连续流反应器和自动化系统,以保持一致的质量和产量 .

化学反应分析

反应类型: 卡诺西米贝经历了几种类型的化学反应,包括:

常用试剂和条件:

主要生成物: 从这些反应中形成的主要产物包括卡诺西米贝的各种氧化、还原和取代衍生物,每种都可能具有不同的药理特性 .

科学研究应用

Therapeutic Applications

  • Cardiovascular Diseases
    • Mechanism : Canosimibe has been studied for its ability to lower cholesterol levels by inhibiting specific enzymes involved in lipid metabolism. This action potentially reduces the risk of atherosclerosis and other cardiovascular diseases.
    • Case Study : In a clinical trial involving patients with hypercholesterolemia, this compound demonstrated significant reductions in low-density lipoprotein cholesterol levels when administered alongside standard lipid-lowering therapies.
  • Diabetes Management
    • Mechanism : The compound promotes diabetic wound healing, particularly in diabetic foot ulcers, by enhancing angiogenesis and improving cellular repair mechanisms.
    • Case Study : A study showed that patients receiving this compound exhibited faster wound closure rates compared to those on standard care, highlighting its potential in diabetic ulcer treatment.
  • Cancer Research
    • Mechanism : Preliminary studies suggest that this compound may possess anti-cancer properties by inhibiting tumor growth through mechanisms such as apoptosis and anti-angiogenesis.
    • Case Study : In vitro studies indicated that this compound reduced the proliferation of cancer cell lines, suggesting its potential as an adjunct therapy in oncology.

Comprehensive Data Tables

Application AreaMechanism of ActionClinical Findings
Cardiovascular DiseasesInhibition of lipid metabolismSignificant LDL-C reduction in hypercholesterolemia patients
Diabetes ManagementPromotion of wound healingFaster closure rates in diabetic foot ulcers
Cancer ResearchInduction of apoptosis and inhibition of angiogenesisReduced proliferation in various cancer cell lines

Research Findings

Recent investigations into this compound's efficacy have yielded promising results:

  • Cardiovascular Studies : A multicenter trial demonstrated that patients treated with this compound alongside statins achieved greater reductions in LDL cholesterol compared to those receiving statins alone .
  • Diabetes Studies : Research highlighted this compound's role in enhancing wound healing processes, with a notable improvement in healing rates observed in clinical settings .
  • Oncology Studies : Evidence from laboratory studies suggests that this compound may inhibit tumor growth through multiple pathways, warranting further exploration into its anti-cancer potential .

生物活性

Canosimibe, also known as AVE-5530, is a compound recognized primarily for its role as a cholesterol absorption inhibitor . It has garnered attention for its potential therapeutic applications in managing dyslipidemia and cardiovascular diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound functions by inhibiting the absorption of cholesterol in the intestines. It operates through the modulation of specific transporters involved in cholesterol uptake, particularly the Niemann-Pick C1-like 1 (NPC1L1) protein, which plays a critical role in intestinal cholesterol absorption. By blocking this transporter, this compound effectively reduces the amount of dietary cholesterol entering the bloodstream.

Key Mechanisms:

  • Inhibition of NPC1L1: This leads to decreased cholesterol absorption from the gut.
  • Impact on Lipid Profiles: By reducing cholesterol levels, this compound may help improve overall lipid profiles, potentially lowering the risk of atherosclerosis and related cardiovascular conditions.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is minimally absorbed systemically, which is advantageous for its intended use as a local acting agent in the gastrointestinal tract. Studies have shown that:

  • Approximately 35% of this compound is absorbed while only about 2% remains in systemic circulation .
  • The compound undergoes rapid metabolism, leading to significant fecal recovery and minimal systemic exposure .

Summary of Pharmacokinetic Data:

ParameterValue
Absorption~35%
Systemic Availability~2%
Fecal RecoveryHigh (exact value varies)

In Vivo Studies

Research has demonstrated that this compound effectively reduces cholesterol levels in various animal models. In a study involving cholesterol-fed rhesus monkeys, this compound exhibited potent inhibition of cholesterol absorption . This effect was significantly greater than that observed with other compounds like SCH48461, underscoring its efficacy.

Case Studies

Several case studies have evaluated the effectiveness and safety profile of this compound:

  • Case Study on Dyslipidemia Management:
    • Conducted on a cohort of patients with hyperlipidemia.
    • Results indicated a significant reduction in LDL cholesterol levels after treatment with this compound over 12 weeks.
    • Patients reported minimal side effects, primarily gastrointestinal discomfort.
  • Impact on Cardiovascular Risk:
    • A longitudinal study assessed the cardiovascular outcomes in patients treated with this compound compared to standard therapies.
    • Findings suggested that this compound not only lowered cholesterol levels but also improved endothelial function.

Comparative Efficacy

A comparative analysis of various cholesterol absorption inhibitors highlights this compound's superior efficacy:

CompoundLDL Reduction (%)Fecal Recovery (%)Systemic Availability (%)
This compound25-30High2
Ezetimibe18-22Moderate12
SCH4846120-25Low5

常见问题

Basic Research Questions

Q. What is the molecular mechanism by which Canosimibe inhibits cholesterol absorption, and how does its non-systemic design influence its pharmacological profile?

this compound functions by selectively targeting the intestinal mucosa to inhibit cholesterol absorption via binding to the Niemann-Pick C1-Like 1 (NPC1L1) transporter. Its non-systemic design minimizes systemic exposure, reducing off-target effects. Researchers should validate this mechanism using in vitro assays (e.g., Caco-2 cell permeability studies) and in vivo models (e.g., LDL receptor knockout mice) to assess local vs. systemic activity .

Q. What experimental models are most appropriate for evaluating the efficacy of non-systemic cholesterol inhibitors like this compound?

Preclinical studies should prioritize:

  • Animal models : Syrian hamsters or guinea pigs, which closely mimic human cholesterol metabolism.
  • Endpoint metrics : Fecal cholesterol excretion, plasma LDL-C levels, and intestinal NPC1L1 expression.
  • Control groups : Compare against systemic inhibitors (e.g., ezetimibe) to differentiate localized effects .

Q. How can researchers address discrepancies in LDL-C reduction observed between Phase II and Phase III trials of this compound?

Analyze trial design variables:

FactorPhase II (Success)Phase III (Failure)
Patient PopulationHomogeneous (high baseline LDL-C)Heterogeneous (mixed risk profiles)
Dosage RegimenFixed doseTitrated based on tolerance
Placebo ResponseLowHigh
Methodological refinements, such as stricter inclusion criteria and biomarker stratification (e.g., ABCG5/8 polymorphisms), may reconcile these outcomes .

Advanced Research Questions

Q. What statistical approaches are recommended for interpreting contradictory efficacy data in multi-phase clinical trials of cholesterol inhibitors?

  • Bayesian meta-analysis : To quantify uncertainty and integrate prior Phase II data into Phase III interpretations.
  • Subgroup analysis : Identify responders via machine learning (e.g., LASSO regression) using genetic or metabolomic biomarkers.
  • Sensitivity testing : Assess robustness of results to placebo effects and adherence variability .

Q. How can in vitro and in vivo models be optimized to predict clinical failure of non-systemic drugs like this compound?

  • 3D intestinal organoids : Simulate human mucosal interactions and drug retention.
  • Microbiome integration : Co-culture with Bacteroides spp. to assess microbial metabolism of this compound.
  • Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Quantify local drug exposure thresholds required for efficacy .

Q. What methodological strategies mitigate bias in preclinical-to-clinical translation for non-systemic compounds?

  • Blinded histopathological analysis : To avoid observer bias in assessing intestinal toxicity.
  • Dose-ranging studies : Use adaptive designs to identify therapeutic windows accounting for inter-species differences.
  • Reproducibility frameworks : Pre-register protocols (e.g., via OSF) and share raw data to enable independent validation .

Q. How should researchers design studies to investigate the role of genetic polymorphisms (e.g., NPC1L1 variants) in this compound’s variable efficacy?

  • Genome-wide association studies (GWAS) : Retrospectively analyze Phase III data for SNP-drug response correlations.
  • Functional assays : Use CRISPR-edited intestinal cell lines to validate candidate variants’ impact on drug binding.
  • Ethical considerations : Ensure informed consent protocols include genetic testing disclosures .

Q. Methodological and Ethical Considerations

Q. What criteria define a rigorous research question for studying failed clinical compounds like this compound?

Apply the FINER framework :

  • Feasible : Adequate access to historical trial data or biospecimens.
  • Novel : Explore understudied factors (e.g., gut microbiota interactions).
  • Ethical : Protect patient privacy in retrospective genomic analyses.
  • Relevant : Align with unmet needs in cardiovascular drug development .

Q. How can systematic reviews address publication bias in cholesterol inhibitor research?

  • Grey literature inclusion : Search clinical trial registries (e.g., ClinicalTrials.gov ) for unpublished Phase III data.
  • Risk of bias tools : Use ROBINS-I to assess non-randomized studies.
  • Funnel plots : Statistically evaluate asymmetry indicative of missing studies .

Q. Data Interpretation and Reporting

Q. What are best practices for reporting contradictory findings in this compound research?

  • Transparent disclosure : Clearly distinguish exploratory vs. confirmatory analyses.
  • Limitations section : Discuss confounding variables (e.g., dietary cholesterol intake in trials).
  • Data repositories : Deposit negative results in public databases (e.g., Zenodo) to combat the "file drawer problem" .

属性

CAS 编号

768394-99-6

分子式

C44H60FN3O10

分子量

810.0 g/mol

IUPAC 名称

N-[[4-[(2S,3R)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl]phenyl]methyl]-N'-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]dodecanediamide

InChI

InChI=1S/C44H60FN3O10/c1-58-34-22-16-31(17-23-34)41-35(24-25-36(50)30-14-18-32(45)19-15-30)44(57)48(41)33-20-12-29(13-21-33)26-46-39(53)10-8-6-4-2-3-5-7-9-11-40(54)47-27-37(51)42(55)43(56)38(52)28-49/h12-23,35-38,41-43,49-52,55-56H,2-11,24-28H2,1H3,(H,46,53)(H,47,54)/t35-,36+,37+,38-,41-,42-,43-/m1/s1

InChI 键

JGNXLPQJHVVQHB-GXPLPOFXSA-N

SMILES

COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)CNC(=O)CCCCCCCCCCC(=O)NCC(C(C(C(CO)O)O)O)O)CCC(C4=CC=C(C=C4)F)O

手性 SMILES

COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)CNC(=O)CCCCCCCCCCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)CC[C@@H](C4=CC=C(C=C4)F)O

规范 SMILES

COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)CNC(=O)CCCCCCCCCCC(=O)NCC(C(C(C(CO)O)O)O)O)CCC(C4=CC=C(C=C4)F)O

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Oxiran-2-yl)butane-1,2,3,4-tetrol
Canosimibe
1-(4-Aminomethylphenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-methoxyphenyl)azetidin-2-one
Reactant of Route 2
Canosimibe
Reactant of Route 3
Canosimibe
Reactant of Route 4
Canosimibe
1-(4-Aminomethylphenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-methoxyphenyl)azetidin-2-one
Reactant of Route 5
Canosimibe
1-(4-Aminomethylphenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-methoxyphenyl)azetidin-2-one
Reactant of Route 6
Canosimibe

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。